Cas no 890099-88-4 (3-Acetoxy-4'-ethylbenzophenone)

3-Acetoxy-4'-ethylbenzophenone is a specialized organic compound featuring both acetoxy and ethyl functional groups attached to a benzophenone core. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and UV-absorbing materials. The acetoxy group enhances solubility and facilitates further derivatization, while the ethyl substitution influences steric and electronic properties. Its well-defined molecular architecture ensures consistent performance in reactions such as Friedel-Crafts acylations or photoinitiation processes. The compound is typically characterized by high purity (>98%) and stability under controlled storage conditions, making it suitable for precision applications in research and industrial chemistry.
3-Acetoxy-4'-ethylbenzophenone structure
890099-88-4 structure
Product Name:3-Acetoxy-4'-ethylbenzophenone
CAS No:890099-88-4
MF:C17H16O3
MW:268.307145118713
CID:878281
PubChem ID:24722954
Update Time:2025-05-20

3-Acetoxy-4'-ethylbenzophenone Chemical and Physical Properties

Names and Identifiers

    • [3-(4-ethylbenzoyl)phenyl] acetate
    • 3-ACETOXY-4'-ETHYLBENZOPHENONE
    • DTXSID30641647
    • 3-(4-Ethylbenzoyl)phenyl acetate
    • MFCD07698896
    • AKOS016018217
    • 890099-88-4
    • 3-Acetoxy-4'-ethylbenzophenone
    • MDL: MFCD07698896
    • Inchi: 1S/C17H16O3/c1-3-13-7-9-14(10-8-13)17(19)15-5-4-6-16(11-15)20-12(2)18/h4-11H,3H2,1-2H3
    • InChI Key: JIYRQWZTFMKMAV-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1=CC=CC(=C1)C(C1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 268.11000
  • Monoisotopic Mass: 268.109944368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 342
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 3.40530

3-Acetoxy-4'-ethylbenzophenone Customs Data

  • HS CODE:2915390090
  • Customs Data:

    China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

3-Acetoxy-4'-ethylbenzophenone Pricemore >>

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Additional information on 3-Acetoxy-4'-ethylbenzophenone

3-Acetoxy-4'-ethylbenzophenone (CAS No. 890099-88-4): A Comprehensive Overview

3-Acetoxy-4'-ethylbenzophenone (CAS No. 890099-88-4) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This compound is characterized by its acetoxy and ethyl substituents on the benzophenone framework, which contribute to its distinct physical and chemical properties.

The molecular formula of 3-Acetoxy-4'-ethylbenzophenone is C15H16O3, and it has a molecular weight of approximately 244.28 g/mol. The compound is a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 115°C to 117°C, making it suitable for various synthetic and analytical processes.

In the realm of pharmaceutical research, 3-Acetoxy-4'-ethylbenzophenone has shown promising potential as a lead compound for the development of new drugs. Recent studies have highlighted its anti-inflammatory and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 3-Acetoxy-4'-ethylbenzophenone exhibits significant inhibition of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases such as arthritis. Additionally, preliminary in vitro studies have indicated that this compound can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Beyond its pharmaceutical applications, 3-Acetoxy-4'-ethylbenzophenone has also found use in materials science. Its unique chemical structure makes it an excellent candidate for the synthesis of advanced functional materials. For example, researchers at the University of California, Berkeley, have utilized 3-Acetoxy-4'-ethylbenzophenone as a building block for the development of novel photovoltaic materials. These materials exhibit enhanced light absorption and charge transport properties, making them suitable for use in solar cells and other optoelectronic devices.

In the field of organic synthesis, 3-Acetoxy-4'-ethylbenzophenone serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity with various functional groups allows chemists to introduce additional substituents or modify existing ones with high selectivity and yield. This versatility has led to its widespread use in the synthesis of natural products, fine chemicals, and pharmaceutical intermediates.

The synthesis of 3-Acetoxy-4'-ethylbenzophenone can be achieved through several routes, each with its own advantages and limitations. One common method involves the acetylation of 3-hydroxy-4'-ethylbenzophenone using acetic anhydride under mild conditions. This reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of the desired product with high purity and yield. Another approach involves the condensation of 3-acetoxyacetophenone with 4-ethylphenylboronic acid followed by oxidation to form the benzophenone framework.

The safety profile of 3-Acetoxy-4'-ethylbenzophenone is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, appropriate precautions should be taken to avoid inhalation, ingestion, or skin contact. It is recommended to use personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.

In conclusion, 3-Acetoxy-4'-ethylbenzophenone (CAS No. 890099-88-4) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure and properties make it a valuable asset for researchers and chemists working in these fields. As ongoing research continues to uncover new potential uses for this compound, it is likely to play an increasingly important role in future scientific advancements.

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